1-(4-甲氧基苯基)-2-(2-甲基-4-硝基-1H-咪唑-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

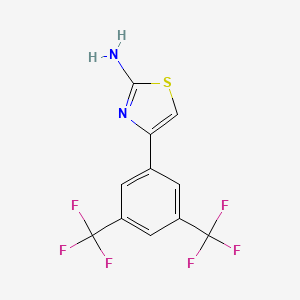

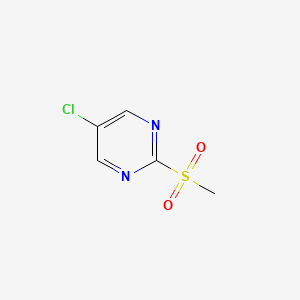

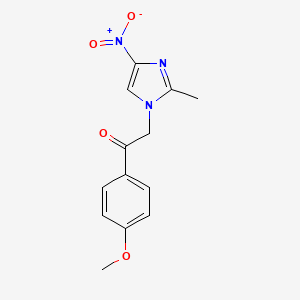

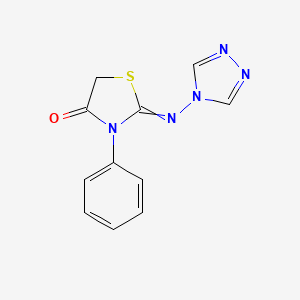

The compound "1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one" is a heterocyclic molecule that contains an imidazole ring, which is known for its significance in biological and pharmaceutical applications. The imidazole ring is an ionizable aromatic heterocycle that can enhance the pharmacokinetic characteristics of molecules, potentially optimizing solubility and bioavailability . The presence of a 4-methoxyphenyl group suggests potential for varied biological activity and interactions due to the electron-donating nature of the methoxy group.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For example, a one-pot synthesis approach has been described for a related compound, where a diamine reacted with a carbonyl compound followed by dehydrogenation to yield an imidazole derivative . Another synthesis method involved the reaction of a nitropyridine group with triethylamine to produce imidazo[1,2-a]pyridines and indoles . These methods highlight the versatility and adaptability of synthetic routes to create imidazole-containing compounds.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be confirmed using techniques such as nuclear magnetic resonance spectroscopy, X-ray crystallography, and elemental analysis . The crystal structure of a related compound showed a quasi-planar arrangement with strong π-π stacking interactions, which could be indicative of the potential for solid-state intermolecular interactions in "1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one" as well .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements and transformations that lead to different heterocyclic systems. For instance, a 4-methoxyphenyl derivative was reported to give a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole upon reaction with triethylamine . Such reactivity suggests that "1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one" may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure and substituents. Polymorphisms and color variations have been observed in related compounds, which were attributed to differences in hydrogen bonding patterns . The presence of a 4-methoxyphenyl group can affect the molecule's electron distribution and intermolecular interactions, potentially leading to unique physical properties for "1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one".

科学研究应用

合成和反应

已广泛研究了咪唑衍生物的合成和化学反应,包括类似于1-(4-甲氧基苯基)-2-(2-甲基-4-硝基-1H-咪唑-1-基)乙酮的化合物。例如,Abdurakhmanova等人(2018年)的研究回顾了4-磷酸化1,3-唑类化合物的合成方法和化学性质,展示了咪唑骨架在合成各种杂环化合物方面的多功能性,突出了它们在药物化学中的重要性和在药物开发中的潜在应用(Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018)。

药物化学应用

咪唑衍生物,包括与所讨论化合物结构相关的化合物,以其广泛的生物活性而闻名。Iradyan等人(2009年)讨论了具有抗肿瘤活性的各种咪唑衍生物,提供了有关其作用的结构基础和潜在治疗应用的见解。这表明,鉴于1-(4-甲氧基苯基)-2-(2-甲基-4-硝基-1H-咪唑-1-基)乙酮与这些化合物的结构相似性,该化合物也可能用于类似的生物活性研究(Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

潜在药理学应用

Li等人(2018年)回顾了在药物化学中对硝基咪唑杂环化合物的研究,全面概述了它们在各种药理学领域的应用,包括抗肿瘤、抗菌、抗真菌和抗寄生虫药物。鉴于1-(4-甲氧基苯基)-2-(2-甲基-4-硝基-1H-咪唑-1-基)乙酮中存在硝基咪唑基团,该化合物可能被用于类似的药理学应用(Li, Maddili, Tangadanchu, Bheemanaboina, Lin, Yang, Cai, & Zhou, 2018)。

属性

IUPAC Name |

1-(4-methoxyphenyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-9-14-13(16(18)19)8-15(9)7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGFSXWTQKKMFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369509 |

Source

|

| Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |

CAS RN |

300395-93-1 |

Source

|

| Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

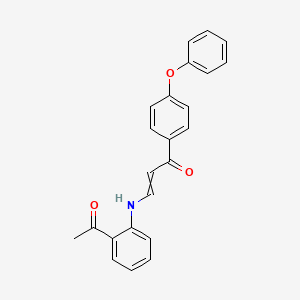

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

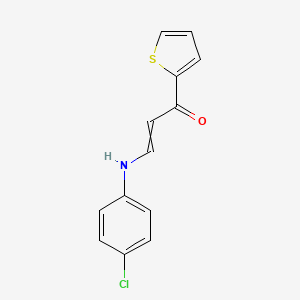

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

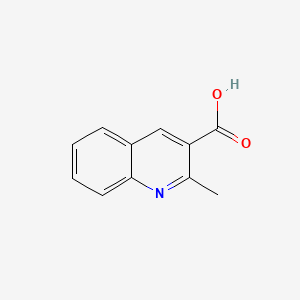

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)